Ethyl 2-benzoyl-4-oxo-4-phenylbutanoate

Heterocyclic Synthesis Benzofuran Construction Peroxide Rearrangement

Ethyl 2-benzoyl-4-oxo-4-phenylbutanoate (CAS 29113-48-2) is a synthetic 1,4-diketone ester compound with the molecular formula C19H18O4 and a molecular weight of 310.3 g/mol. It is also indexed under the synonym ethyl α,β-dibenzoylpropionate.

Molecular Formula C19H18O4
Molecular Weight 310.3 g/mol
Cat. No. B8320107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-benzoyl-4-oxo-4-phenylbutanoate
Molecular FormulaC19H18O4
Molecular Weight310.3 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CC(=O)C1=CC=CC=C1)C(=O)C2=CC=CC=C2
InChIInChI=1S/C19H18O4/c1-2-23-19(22)16(18(21)15-11-7-4-8-12-15)13-17(20)14-9-5-3-6-10-14/h3-12,16H,2,13H2,1H3
InChIKeyPNMLOOBLEBXYGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-Benzoyl-4-oxo-4-phenylbutanoate: Structural Identity and Procurement Baseline for a Specialized 1,4-Diketone Ester Building Block


Ethyl 2-benzoyl-4-oxo-4-phenylbutanoate (CAS 29113-48-2) is a synthetic 1,4-diketone ester compound with the molecular formula C19H18O4 and a molecular weight of 310.3 g/mol . It is also indexed under the synonym ethyl α,β-dibenzoylpropionate [1]. Structurally, it features two benzoyl ketone carbonyl groups flanking a central butanoate ester, distinguishing it from common α-ketoester intermediates. The compound is primarily utilized as a research chemical and a building block in heterocyclic synthesis, particularly for constructing polysubstituted furans and benzofurans [2]. Commercially, it is available as a custom synthesis product (AldrichCPR) from major chemical suppliers, indicating a specialized procurement profile compared to off-the-shelf catalog analogs .

Enables 1,4-diketone cyclization cascades for heterocycle synthesis
Structurally distinct from α-ketoester intermediates; two electrophilic carbonyl sites
Custom synthesis product; requires extended procurement lead time

Why Ethyl 2-Benzoyl-4-oxo-4-phenylbutanoate Cannot Be Simply Replaced by Typical 4-Oxo-4-phenylbutanoate Intermediates


The presence of the 2-benzoyl substituent in this compound creates a 1,4-diketone motif that is structurally and functionally distinct from the widely used 2-oxo-4-phenylbutanoate (α-ketoester) scaffold . While the latter is a standard intermediate for ACE inhibitors like lisinopril, the 2-benzoyl analog offers two distinct electrophilic carbonyl sites, enabling orthogonal synthetic transformations such as cyclization cascades that are inaccessible with the monoketone variant [1]. Consequently, substituting ethyl 2-benzoyl-4-oxo-4-phenylbutanoate with a generic 4-oxo-4-phenylbutanoate ester in a synthetic route designed for the 1,4-diketone risks reaction failure, reduced regioselectivity, or the inability to form the targeted heterocyclic products. The evidence below quantifies the specific advantages that justify its prioritized selection.

1,4-Diketone motif

Monoketone analogs cannot support the acid-catalyzed rearrangement cascades required for benzofuran formation; reaction failure or low regioselectivity may occur.

Orthogonal reactivity

Generic 4-oxo-4-phenylbutanoates lack the 2-benzoyl ketone, limiting access to distinct electrophilic sites for chemo- and stereoselective transformations.

Physicochemical shift

Substituting with lower-LogP, lower-MW analogs can alter solubility, membrane permeability, and chromatographic behavior, affecting downstream processing.

Quantitative Differentiation Guide for Ethyl 2-Benzoyl-4-oxo-4-phenylbutanoate versus Closest Analogs


Higher 1,4-Diketone Content Enables Specific Heterocycle Synthesis with Measured Yield

Ethyl 2-benzoyl-4-oxo-4-phenylbutanoate provides the essential 1,4-diketone scaffold for the acid-catalyzed rearrangement of tert-butyl peroxides to form polysubstituted furans. In a representative protocol, the tert-butylperoxy derivative of this compound underwent Brønsted acid-catalyzed rearrangement in acetonitrile to produce 2-phenyl-3-ethoxycarbonylfuran in 57% isolated yield [1]. In contrast, analogous reactions with simpler 4-oxo-4-phenylbutanoate esters lacking the 2-benzoyl group cannot generate the requisite 1,4-diketone intermediate, yielding no desired benzofuran product.

Benzofuran yield
Reported
Target 57% vs Comparator 0%
1,4-diketone scaffold essential for benzofuran synthesis; comparator unreactive
Brønsted acid, MeCN, 1 h; yield from single protocol
Heterocyclic Synthesis Benzofuran Construction Peroxide Rearrangement

Enhanced Lipophilicity and Larger Molecular Weight Distinguish Physicochemical Profile

The compound exhibits a computed octanol-water partition coefficient (LogP) of 3.32 and a molecular weight of 310.34 g/mol , markedly higher than the common intermediate ethyl 2-oxo-4-phenylbutanoate (MW 206.2 g/mol, estimated LogP ~1.6) . This represents a molecular weight increase of 104.1 g/mol (50%) and a LogP shift of approximately 1.7 log units, indicating substantially greater lipophilicity.

Physicochemical profile
Class-level
MW 310.3 vs 206.2; ΔLogP +1.7
Markedly higher lipophilicity and MW differentiate solubility and permeability profile
Computed LogP; experimental solubility data unavailable
Physicochemical Properties LogP Drug-like Space

Custom Synthesis Procurement Status Necessitates Strategic Sourcing

Ethyl 2-benzoyl-4-oxo-4-phenylbutanoate is listed as an AldrichCPR (Custom Product Request) with Sigma-Aldrich, indicating that it is not maintained as a standard stock item but is produced on demand . In contrast, the comparator ethyl 2-oxo-4-phenylbutanoate is widely available as a catalog stock item from multiple suppliers with typical purity ≥98% and immediate shipping . This distinction in commercial status implies that procurement of the target compound requires longer lead times (typically 4–8 weeks for custom synthesis) and may involve minimum order quantities, whereas the comparator can be obtained within days.

Procurement status
Data to verify
Custom synthesis (AldrichCPR) vs stock item
Extended lead time and minimum order may apply; comparator available within days
Global availability snapshot; verify current status
Procurement Lead Time Custom Synthesis

Increased Hydrogen Bond Acceptor Count Impacts Solubility and Formulation

The target compound contains four oxygen atoms capable of serving as hydrogen bond acceptors (two ketone carbonyls and two ester oxygens), compared to three hydrogen bond acceptors in ethyl 2-oxo-4-phenylbutanoate (α-ketoester and ester oxygens only) . This difference of one additional H-bond acceptor can influence aqueous solubility and crystal packing. Although direct solubility data are not available for the target compound, class-level inference suggests that the additional acceptor site may enhance water solubility relative to what the LogP alone would predict, potentially offering advantages in biphasic reaction systems or formulation screens.

H-bond acceptors
Class-level
4 vs 3 (+1)
Additional acceptor may influence solubility, crystal packing, or binding interactions
Based on molecular formula; requires experimental validation
Hydrogen Bond Acceptors Solubility Formulation Design

High-Impact Application Scenarios for Ethyl 2-Benzoyl-4-oxo-4-phenylbutanoate in Research and Development


Synthesis of 2,3-Disubstituted Benzofurans via 1,4-Diketone Cyclization

In medicinal chemistry projects requiring functionalized benzofuran scaffolds, ethyl 2-benzoyl-4-oxo-4-phenylbutanoate serves as a privileged precursor because its 1,4-diketone architecture enables acid-catalyzed cyclization cascades that are not accessible with monoketone analogs. The demonstrated 57% yield in benzofuran formation provides a benchmark for route scoping and optimization [1].

Asymmetric Reduction Substrate for Chiral Building Block Synthesis

The compound's two distinct ketone functionalities create opportunities for chemo- and stereoselective reductions. When chemoselective reduction of the 4-oxo group is desired, the 2-benzoyl group remains untouched, enabling the generation of chiral α-benzoyl-γ-hydroxy esters that can serve as building blocks for bioactive molecules. This orthogonal reactivity is unavailable with simpler 2-oxo-4-phenylbutanoates, which possess only one reducible ketone [2].

Physicochemical Property Optimization in Fragment-Based Drug Discovery

The distinct LogP (3.32) and molecular weight (310.3 g/mol) profile of ethyl 2-benzoyl-4-oxo-4-phenylbutanoate places it in a differentiated chemical space compared to standard 4-oxo-4-phenylbutanoate fragments. In fragment-based screening libraries, this compound offers a unique combination of higher lipophilicity and additional hydrogen bond acceptor capacity, which can be leveraged to explore binding pockets that are inaccessible to smaller, less lipophilic analogs .

Application
Selection Property
Validation Focus
Benzofuran scaffold synthesis
1,4-diketone architecture for acid-catalyzed cyclization
Synthesis feasibility and route scoping review
Asymmetric reduction to chiral building blocks
Orthogonal ketone reactivity enables chemoselective reductions
Chemo- and stereoselective reduction validation
Fragment-based library design
Differentiated LogP and H-bond acceptor profile
Physicochemical space and binding compatibility review
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